3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate
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Overview
Description
3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and a carbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate typically involves the reaction of 2-mercaptobenzothiazole with appropriate halogenated intermediates under controlled conditions. One common method involves the use of 2-chloropropanol as a starting material, which reacts with 2-mercaptobenzothiazole in the presence of a base such as sodium hydroxide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the benzothiazole ring can introduce various functional groups.
Scientific Research Applications
3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticonvulsant and antibacterial agent
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide
- 3,5-Bis(1,3-benzothiazol-2-ylsulfanyl)-4H-1,2,6-thiadiazin-4-one
Uniqueness
3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
681136-13-0 |
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Molecular Formula |
C11H12N2OS4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
[3-(1,3-benzothiazol-2-ylsulfanyl)-2-hydroxypropyl] carbamodithioate |
InChI |
InChI=1S/C11H12N2OS4/c12-10(15)16-5-7(14)6-17-11-13-8-3-1-2-4-9(8)18-11/h1-4,7,14H,5-6H2,(H2,12,15) |
InChI Key |
ULRAWGCAVDFZIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(CSC(=S)N)O |
Origin of Product |
United States |
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